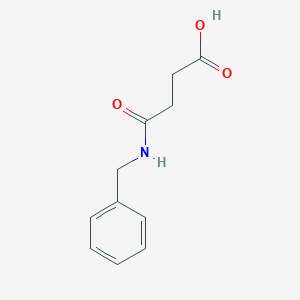
4-(3-bromopropyl)benzoate de méthyle
Vue d'ensemble
Description
“Methyl 4-(3-bromopropyl)benzoate” is a chemical compound with the CAS Number: 113100-86-0 . It has a molecular weight of 257.13 and is a liquid at room temperature .
Physical and Chemical Properties Analysis
“Methyl 4-(3-bromopropyl)benzoate” is a liquid at room temperature . It has a molecular weight of 257.13 . It is stored in a refrigerator .Applications De Recherche Scientifique
Synthèse chimique
“4-(3-bromopropyl)benzoate de méthyle” est souvent utilisé dans la synthèse chimique . C'est un réactif polyvalent qui peut participer à diverses réactions pour former des molécules complexes. Par exemple, il peut être utilisé dans la synthèse d'analogues de furo [2,3- d ]pyrimidine 5-substitués et de pyrrolo [2,3- d ]pyrimidine 6-substitués à trois atomes de carbone pontés .
Réactions à la position benzylique
Le composé peut subir des réactions à la position benzylique . Ces réactions comprennent la bromation radicalaire et la substitution nucléophile . La position benzylique est particulièrement réactive en raison de la stabilisation par résonance fournie par le cycle aromatique adjacent .
Synthèse de composés photoactifs
“this compound” peut également être utilisé dans la synthèse de composés photoactifs . Ces composés ont la capacité d'absorber la lumière et de subir un changement physique ou chimique. Ils ont des applications dans divers domaines tels que la conversion de l'énergie solaire, la photothérapie dynamique et l'électronique moléculaire .
Safety and Hazards
“Methyl 4-(3-bromopropyl)benzoate” is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .
Mécanisme D'action
Target of Action
Methyl 4-(3-bromopropyl)benzoate is a chemical compound that is often used in organic synthesis. It’s known that brominated compounds like this one can participate in various organic reactions, targeting different functional groups depending on the reaction conditions .
Mode of Action
The mode of action of Methyl 4-(3-bromopropyl)benzoate is primarily through its bromopropyl group. This group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile . Additionally, the compound can participate in Suzuki-Miyaura cross-coupling reactions, a widely-used method for forming carbon-carbon bonds . In these reactions, the bromine atom is replaced by an organoboron reagent .
Biochemical Pathways
For instance, they can participate in electrophilic aromatic substitution reactions, which are key steps in many biochemical pathways .
Pharmacokinetics
It’s known that the compound has a high gi absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value, is 2.84 , suggesting that it may have good bioavailability.
Result of Action
As a brominated compound, it can participate in various organic reactions, potentially leading to the formation of new compounds with different properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 4-(3-bromopropyl)benzoate. For instance, the compound’s reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound should be stored in a dry, room temperature environment to maintain its stability .
Analyse Biochimique
Biochemical Properties
Methyl 4-(3-bromopropyl)benzoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances . The compound can act as a substrate or inhibitor, affecting the enzyme’s activity and, consequently, the metabolic pathways it regulates. Additionally, Methyl 4-(3-bromopropyl)benzoate may interact with proteins involved in cellular signaling, potentially altering their function and downstream effects.
Cellular Effects
The effects of Methyl 4-(3-bromopropyl)benzoate on cells are diverse and depend on the cell type and contextFor instance, it may modulate the activity of signaling proteins, leading to changes in cellular responses to external stimuli . Furthermore, Methyl 4-(3-bromopropyl)benzoate can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes . These changes can have downstream effects on cellular metabolism, potentially impacting processes such as energy production and biosynthesis.
Molecular Mechanism
At the molecular level, Methyl 4-(3-bromopropyl)benzoate exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target molecule, leading to changes in its activity . For example, the compound may inhibit the activity of cytochrome P450 enzymes, reducing the metabolism of certain substrates . Additionally, Methyl 4-(3-bromopropyl)benzoate can influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-(3-bromopropyl)benzoate can change over time due to factors such as stability and degradation. The compound is relatively stable under standard storage conditions, but it may degrade over time when exposed to light or heat . Long-term studies have shown that the effects of Methyl 4-(3-bromopropyl)benzoate on cellular function can persist, with some changes in gene expression and cellular metabolism being observed even after prolonged exposure . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of Methyl 4-(3-bromopropyl)benzoate in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function and overall health. As the dosage increases, more pronounced effects can be observed, including changes in enzyme activity, gene expression, and cellular metabolism . High doses of Methyl 4-(3-bromopropyl)benzoate may also lead to toxic or adverse effects, such as cellular damage or disruption of normal physiological processes . These dosage-dependent effects underscore the importance of careful dosage selection in experimental studies.
Metabolic Pathways
Methyl 4-(3-bromopropyl)benzoate is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . The compound can be metabolized through processes such as oxidation, reduction, and conjugation, leading to the formation of various metabolites . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites, potentially impacting cellular function and health .
Transport and Distribution
Within cells and tissues, Methyl 4-(3-bromopropyl)benzoate is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, the compound can accumulate in specific compartments or organelles, depending on its chemical properties and interactions with cellular components . This distribution can influence the compound’s activity and effects on cellular function.
Subcellular Localization
The subcellular localization of Methyl 4-(3-bromopropyl)benzoate is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in metabolism . This localization can affect the compound’s ability to modulate cellular processes and its overall impact on cell function.
Propriétés
IUPAC Name |
methyl 4-(3-bromopropyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHPVAWXMHRICK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445130 | |
| Record name | Methyl 4-(3-bromopropyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113100-86-0 | |
| Record name | Methyl 4-(3-bromopropyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
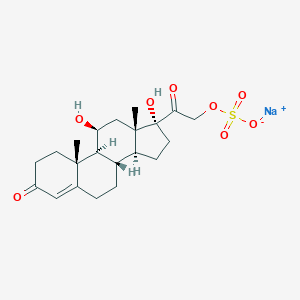

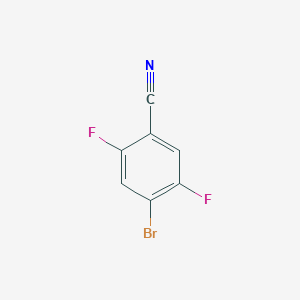
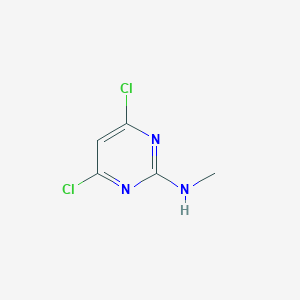
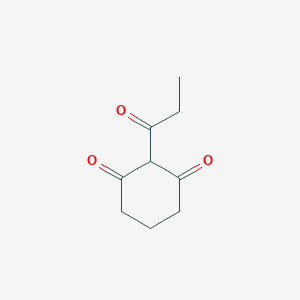
![1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-fluorobenzene](/img/structure/B180680.png)
![4,8-Dibromobenzo[1,2-c:4,5-c']bis([1,2,5]thiadiazole)](/img/structure/B180681.png)

![(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B180685.png)
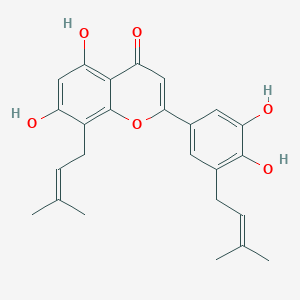

![Benzo[b]thiophen-7-amine](/img/structure/B180693.png)
